molecular formula C20H19FN4O3S B2870215 2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904824-37-9

2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2870215
CAS No.: 904824-37-9
M. Wt: 414.46
InChI Key: VYYNYWHQKUUKGD-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a pyridazine core substituted with a morpholine ring at position 6 and a benzene sulfonamide group linked via a phenyl spacer. The fluorine atom at position 2 of the benzene sulfonamide moiety distinguishes it from analogs. The morpholine ring likely enhances solubility and hydrogen-bonding capacity, while the fluorine substituent may influence electronic properties and metabolic stability .

Properties

IUPAC Name

2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-17-6-1-2-7-19(17)29(26,27)24-16-5-3-4-15(14-16)18-8-9-20(23-22-18)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYNYWHQKUUKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine and pyridazine rings, followed by their coupling with a fluorinated benzene sulfonamide. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzene sulfonamide ring and the pyridazine-linked heterocycle. Below is a comparative analysis:

Compound Name Substituent (Benzene Sulfonamide) Pyridazine Substituent Molecular Weight (g/mol) Key Data/Notes
2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Target Compound) 2-fluoro Morpholin-4-yl Not provided Fluorine may enhance metabolic stability and binding affinity compared to bulkier halogens .
4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0239) 4-bromo Morpholin-4-yl 475.36 Bromine’s larger size may increase steric hindrance, potentially reducing target engagement compared to fluorine .
3,4-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0256) 3,4-dimethyl Pyrrolidin-1-yl 408.52 Pyrrolidine lacks morpholine’s oxygen, reducing polarity and solubility. Methyl groups may enhance lipophilicity .

Key Observations

  • Halogen Effects : The target compound’s fluorine substituent (vs. bromine in G620-0239) offers a smaller, more electronegative group, which may improve binding to hydrophobic pockets and reduce off-target interactions .
  • Morpholine’s oxygen atom may enhance solubility and target affinity .

Limitations of Available Data

  • No biological activity data (e.g., IC50, binding constants) are provided for the target compound or its analogs in the evidence.
  • Melting points, solubility, and synthetic yields are unavailable for the target compound, limiting a full physicochemical comparison.

Biological Activity

2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H19FN4O2S
  • Molecular Weight : 364.42 g/mol
  • CAS Number : 1351761-44-8

The presence of the fluorine atom and the morpholine ring significantly influences its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that 2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibits several mechanisms of action:

  • Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in disease pathways, including cyclooxygenase (COX) and certain kinases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Effect Reference
Enzyme InhibitionCOX inhibition (IC50 = 0.004 µM)MDPI
Antibacterial ActivityModerate activity against S. aureusMDPI
Anti-inflammatoryReduced TNFα productionMDPI
CytotoxicityIC50 > 50 µM in cancer cell linesResearch Study

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Inflammation : A study demonstrated that the compound significantly reduced inflammation markers in a mouse model of arthritis, suggesting its potential use in anti-inflammatory therapies.
  • Antimicrobial Evaluation : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cancer Research : Preliminary results from cell line studies indicated cytotoxic effects against various cancer types, warranting further investigation into its anticancer properties.

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